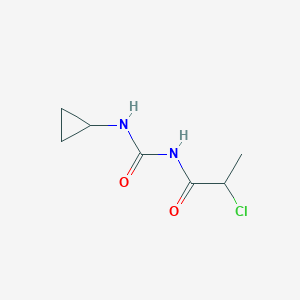

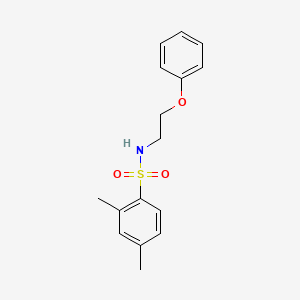

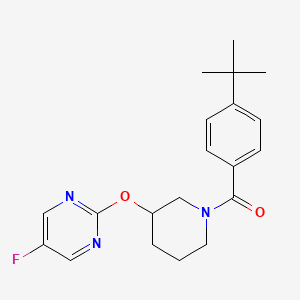

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan rings are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can participate in cycloaddition and cycloisomerization reactions . They can also be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .

Applications De Recherche Scientifique

Corrosion Inhibition

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide and related compounds have been studied for their potential as corrosion inhibitors. For example, similar sulfonamides have been tested for inhibiting mild steel corrosion in sulfuric acid solutions. These studies involve weight loss measurements and electrochemical methods, revealing how these compounds can effectively prevent corrosion, with their efficiency increasing with concentration (Sappani & Karthikeyan, 2014).

Polymer Synthesis

Sulfonamides with similar structures are utilized in the synthesis of polymers. For example, they are used in reversible addition fragmentation chain transfer (RAFT) polymerization to create homopolymers and block copolymers. These polymers have applications in various industrial fields due to their unique properties (Bray et al., 2017).

Furanic Compounds Synthesis

These sulfonamides play a role in the synthesis of furanic compounds. For instance, they are used in the dehydration and hydrogenation of xylose to produce furanic compounds like furfural and furfuryl alcohol. These compounds are crucial renewable platform chemicals used in various industrial applications (Gupta et al., 2020).

Organic Synthesis

In organic chemistry, similar sulfonamides are used in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. These processes involve various chemical reactions, highlighting the versatility of sulfonamides in synthesizing different organic compounds (Yin et al., 2008).

Bioactive Glass Coating

Sulfonamides similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide are used in the electrophoretic deposition of bioactive glass on various substrates. This application is significant in biomedical fields, especially in developing biocompatible coatings (Hayashi & Takasu, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S2/c1-12(2)11-21(17,18)15-9-14(13-3-6-19-10-13)16-4-7-20-8-5-16/h3,6,10,12,14-15H,4-5,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMZMSNRMNFIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

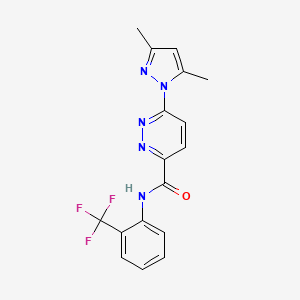

![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)

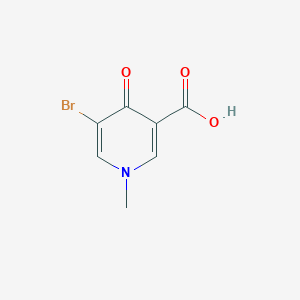

![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)